![molecular formula C11H7FN2S B1330663 2-[4-(4-氟苯基)-1,3-噻唑-2-基]乙腈 CAS No. 342405-40-7](/img/structure/B1330663.png)

2-[4-(4-氟苯基)-1,3-噻唑-2-基]乙腈

描述

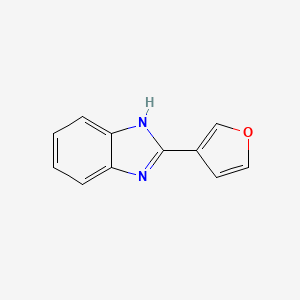

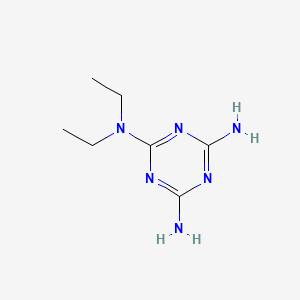

2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile (FTN) is a versatile organic compound that has been gaining attention in the scientific community for its wide range of applications. FTN is a synthetic compound that is composed of two aromatic rings, one of which contains a thiazole ring and the other containing a fluorophenyl group. This compound is of interest due to its potential use as an intermediate in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a ligand in coordination chemistry.

科学研究应用

抗氧化活性

源自 4-氟苯甲醛的化合物,包括含有 2-(4-氟苯基)噻唑烷-4-酮的化合物,已显示出有希望的抗氧化活性。合成过程涉及与氯乙腈和丙烯腈的反应,导致形成具有显着抗氧化特性的各种化合物 (艾尔·内扎维等人,2009)。

电化学部分氟化

已经对 (4-芳基噻唑-2-基)乙腈(包括所讨论的化合物)进行电化学部分氟化,以生产 (4-芳基-5-氟-5H-噻唑-2-亚烷基)乙腈和相关化合物。使用 AMI 计算比较了氟化产物的稳定性,突出了这些化合物在电化学条件下的化学转化和稳定性 (利雅得和藤神,2003)。

结构和振动分析

与所讨论的化合物相关的 1-(4-氟苯甲酰)-3-(异构氟苯基)硫脲的结构和构象特性得到了彻底分析。诸如 X 射线衍射、振动光谱和理论计算方法等技术被用来了解这些化合物内的构象稳定性和分子间相互作用 (萨义德等人,2011)。

糖苷酶抑制活性

(2-苯基-4H-苯并吡啶并[2,1-b][1,3]噻唑-4-亚烷基)乙腈的新衍生物已显示出显着的糖苷酶抑制活性。这些化合物针对胰腺、肠和肝酶进行了测试,这些酶负责 II 型糖尿病中的高血糖,揭示了它们在药物化学和药物设计中的潜力 (帕蒂尔等人,2012)。

作用机制

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.

Pharmacokinetics

It’s known that 4-fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that similar metabolic pathways may be involved in the metabolism of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile. The impact of these properties on the bioavailability of the compound is currently unknown and warrants further investigation.

Result of Action

As mentioned earlier, thiazole derivatives are known to exhibit a wide range of biological activities . The specific molecular and cellular effects of this compound’s action are subjects of ongoing research.

Action Environment

It’s known that the compound should be stored at temperatures between 28°c This suggests that temperature could be an important environmental factor influencing the stability of the compound

属性

IUPAC Name |

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAVIOLUOHTQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343832 | |

| Record name | 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342405-40-7 | |

| Record name | 4-(4-Fluorophenyl)-2-thiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)

![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)

![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)

![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)